N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It can also include the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Scientific Research Applications
1. GPIIb/IIIa Integrin Antagonists
N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide is structurally related to compounds that act as GPIIb/IIIa integrin antagonists. These compounds, like Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have been studied for their potential in antithrombotic treatment, especially in the acute phase due to their human platelet aggregation inhibitory activity and oral availability. This suggests potential applications in cardiovascular research and treatment (Hayashi et al., 1998).
2. Receptor Modulation
Structural modifications of N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide and related compounds can impact sympathomimetic activity. Such alterations have been shown to differentiate receptors into distinct groups, suggesting applications in receptor-based pharmacological studies (Lands et al., 1967).
3. Osmoprotective Compound Synthesis
Related beta-alanine derivatives are involved in the synthesis of osmoprotective compounds like beta-alanine betaine in the Plumbaginaceae family. This pathway is of interest for metabolic engineering in plants, potentially enhancing their tolerance to salinity and hypoxia, implying an agricultural and environmental application (Rathinasabapathi et al., 2001).
4. Novel Pseudopeptidic Triazines Synthesis
The compound and its analogs have applications in the synthesis of new classes of pseudopeptidic triazines, which are of interest in the field of organic chemistry and drug design due to their unique structural properties (Sañudo et al., 2006).
5. Dopamine Agonist Research
Derivatives of N1-(4-ethylphenyl)-N3-methyl-beta-alaninamide have been explored for their dopamine-like activity, which is significant in the study of neurological disorders and the development of new therapeutic agents (Jacob et al., 1981).
6. Chiral Separation Applications
The compound's enantiomers have been separated using capillary electrophoresis, indicating its importance in chiral analysis and separation techniques, a crucial aspect of pharmaceutical research (Liang, 2003).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It can also include precautions that should be taken when handling the compound.
Future Directions
This involves a discussion of potential future research directions or applications for the compound.
properties
IUPAC Name |
N-(4-ethylphenyl)-3-(methylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSZHULEWPTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.